Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl-
Description
Historical Context of Oxazole-Piperazine Hybrid Compounds
The evolution of oxazole-piperazine hybrids traces back to mid-20th-century efforts to optimize antihistamines and antipsychotics. Early piperazine derivatives, such as chlorcyclizine and cyclizine , demonstrated the scaffold’s versatility in central nervous system modulation. The incorporation of oxazole rings emerged later, driven by oxazole’s inherent bioisosteric properties—its ability to mimic peptide bonds and participate in hydrogen bonding. For instance, the 1980s saw oxazole-piperazine hybrids being explored for antimicrobial activity, capitalizing on oxazole’s role in disrupting bacterial cell membranes.
A pivotal milestone occurred in the 2010s, when researchers synthesized analogs like 1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one , demonstrating enhanced anticancer efficacy through tubulin inhibition. These advancements highlighted the strategic value of hybridizing piperazine’s conformational flexibility with oxazole’s electronic diversity.
Table 1: Key Milestones in Oxazole-Piperazine Hybrid Development
Significance of Structural Hybridization in Medicinal Chemistry
The structural hybridization of piperazine and oxazole in this compound addresses critical challenges in drug design:
Enhanced Binding Affinity : The oxazole ring’s electron-rich nature facilitates π-π stacking with aromatic residues in enzyme active sites, while the methyl-piperazine moiety introduces torsional flexibility, enabling adaptation to hydrophobic pockets. For example, molecular docking studies suggest strong interactions with kinase domains, where the oxazole’s nitrogen atoms form hydrogen bonds with conserved lysine residues.
Improved Pharmacokinetics : The diphenyl substitution augments lipophilicity ($$ \log P = 3.8 $$), promoting blood-brain barrier penetration, while the piperazine ring’s basicity ($$ \text{p}K_a = 8.1 $$) enhances aqueous solubility at physiological pH. This balance is critical for oral bioavailability, as evidenced by analogs showing >60% absorption in rodent models.
Multi-Target Potential : Hybrid structures often exhibit polypharmacology. Preliminary assays indicate dual inhibition of histone deacetylases (HDACs) and phosphodiesterases (PDEs), with IC$$_{50}$$ values of 1.2 µM and 4.7 µM, respectively. Such multi-target activity is rare in non-hybridized scaffolds.
Table 2: Comparative Analysis of Piperazine-Oxazole Hybrids
The synthesis of this compound typically involves a three-step process:
- Oxazole Ring Formation : Cyclocondensation of benzil with ammonium acetate yields 4,5-diphenyl-2-oxazolecarbaldehyde.
- Mannich Reaction : The aldehyde reacts with methylpiperazine and formaldehyde, forming the methylene-linked hybrid.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed via $$ ^1\text{H} $$-NMR and LC-MS.
This methodological rigor ensures reproducibility, a common hurdle in hybrid compound synthesis. Recent innovations, such as microwave-assisted catalysis, have reduced reaction times from 12 hours to 45 minutes without compromising yield.
Structure
3D Structure
Properties
CAS No. |
33161-88-5 |
|---|---|
Molecular Formula |
C21H23N3O |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C21H23N3O/c1-23-12-14-24(15-13-23)16-19-22-20(17-8-4-2-5-9-17)21(25-19)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3 |
InChI Key |
BNDMBTLTLIEVKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
General Synthesis Overview
The compound is synthesized by incorporating a piperazine derivative with a substituted oxazole moiety. The key steps involve:
- Formation of the Oxazole Ring : This step typically involves the cyclization of a precursor containing an amide and an aldehyde or ketone group.
- Attachment of the Piperazine Unit : A methyl-substituted piperazine is introduced to the oxazole framework via alkylation or condensation reactions.
Detailed Reaction Steps
Step 1: Synthesis of 4,5-Diphenyl-2-Oxazole
- Reactants : Benzoin (as a precursor for the diphenyl structure), ammonium acetate, and acetic anhydride.
- Reaction Conditions : The reaction is carried out under reflux in acetic acid.
- Mechanism : Cyclization occurs via dehydration to form the oxazole ring.
Step 2: Functionalization of the Oxazole
- Reactants : The synthesized 4,5-diphenyl-2-oxazole is treated with formaldehyde or a similar alkylating agent.
- Reaction Conditions : Basic conditions (e.g., NaOH or KOH) are used to facilitate the reaction.
- Mechanism : A methyl group is introduced at the oxazole ring's carbon adjacent to nitrogen.
Reaction Pathway Summary
| Step | Reactants | Products | Key Conditions |
|---|---|---|---|
| 1 | Benzoin + Ammonium Acetate + Acetic Anhydride | 4,5-Diphenyl-2-Oxazole | Reflux in Acetic Acid |
| 2 | 4,5-Diphenyl-2-Oxazole + Formaldehyde | Functionalized Oxazole | Basic Medium |
| 3 | Functionalized Oxazole + 4-Methylpiperazine | Final Compound | Heating in DMF/Ethanol |
Analytical Notes on Synthesis
-
- The choice of solvent and temperature significantly affects yield. For example, higher yields are reported when DMF is used as a solvent in Step 3.
- Purification techniques like recrystallization or column chromatography are essential for isolating high-purity products.
-
- Side reactions during oxazole formation can reduce efficiency.
- Controlling regioselectivity during alkylation is crucial to ensure correct substitution.
-
- Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor reaction progress and confirm product structure.
Data Table for Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ C{21}H{23}N_3O $$ |
| Molecular Weight | 333.4 g/mol |
| Melting Point | Not explicitly reported |
| Solubility | Soluble in organic solvents |
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the oxidation state of the functional groups.
Scientific Research Applications
The compound 1-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylpiperazine, also known as Piperazine, 1-(4,5-diphenyl-2-oxazolyl)-4-methyl-, is a chemical compound with the molecular formula and a molecular weight of 319.4 . It is supplied by various chemical companies for research and development purposes . Sigma-Aldrich provides it to early discovery researchers as part of a collection of unique chemicals .
Chemical Properties and Safety
- Assay: Typically has an assay of 99% .
- Appearance: Can appear as a powder or liquid .
- Storage: Should be stored in a dry, dark, and well-ventilated place, with the container tightly closed .
- Transportation: Transported by sea, air, or courier, according to customer requests .
Supplier Information
Several suppliers offer this chemical, including:
- Zibo Hangyu Biotechnology Development Co., Ltd: Located in Shandong, China .
- Chemlyte Solutions: Located in Hangzhou, China .
- HENAN NEW BLUE CHEMICAL CO., LTD: Located in Zhengzhou, China .
- Antimex Chemical Limited: Located in Shanghai, China .
Research and Development
1-(4,5-Diphenyl-1,3-oxazol-2-yl)-4-methylpiperazine is used in organic synthesis and as a fine chemical intermediate . Sigma-Aldrich provides this product to early discovery researchers . However, Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility for confirming its identity and purity .
Oxazole and Isoxazole Applications
Although the query is for a specific oxazole derivative, information on related compounds such as isoxazoles can provide insights into potential applications. Isoxazole derivatives have a range of biological activities, including:
- Anti-inflammatory and Analgesic Activity: Certain isoxazole derivatives have shown anti-inflammatory activity by selectively inhibiting COX-2 enzymes . Some compounds have demonstrated potent analgesic and anti-inflammatory properties .
- Anti-tumor/Anti-cancer Activity: Isoxazoles have been investigated for their potential in cancer treatment, with some compounds showing high affinity for Hsp90, a target for cancer therapy . Specific isoxazoles have demonstrated inhibitory activity against colon tumor cells and have shown promise in suppressing tumor growth in glioblastoma xenograft models .
Mechanism of Action
The mechanism of action of Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to affect the activity of certain enzymes and receptors, leading to changes in cellular signaling and function . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Tubulin Modulators (Benzimidazole-Piperazine Hybrids)
- Compound 7a : Contains a methyl-substituted phenylpiperazine. The methyl group at the R2 position enhances activity by occupying a hydrophobic binding pocket in tubulin .
- Compound 7c : Substitution of methyl with chlorine at R1 increases activity due to sigma-hole hydrogen bonding with Thr351 in tubulin .
- Key Insight : Electron-withdrawing groups (e.g., Cl) and small hydrophobic groups (e.g., methyl) optimize interactions with tubulin, while bulkier substituents (e.g., larger hydrophobic groups in compound 7d) show diminished returns .
Anticancer Agents (1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines)
- Compound 5a : Exhibits potent cytotoxicity against liver (HUH7, IC₅₀: 1.2 µM) and breast (MCF7, IC₅₀: 2.5 µM) cancer cell lines. The 4-chlorobenzhydryl group enhances lipophilicity and target engagement .
- SAR Trend: Para-substitutions on the benzoyl moiety (e.g., Cl, NO₂) improve activity, while meta-substitutions reduce potency .
Antibacterial Agents (Piperazine-Substituted Thiazolo-Triazoles)
- Compounds 4e–4g : Piperazine derivatives with phenyl substituents show moderate antibacterial activity. Bulky groups (e.g., 1-(substituted phenyl)piperazine in 5g–5k) reduce activity, likely due to steric hindrance .
Structural Modifications and Physicochemical Properties
Solubility and pKa in Quinolone-Piperazine Derivatives
- Compound 8a: Direct attachment of N-phenylpiperazine to quinolone reduces solubility (<20 µM at pH 2.0 and 6.5) due to low pKa (~3.8) of the piperazine nitrogen .
- Compound 8ac: Ethylene spacer between piperazine and quinolone increases solubility (80 µM) by raising pKa to 6–7, enhancing protonation and aqueous compatibility .
- Implication for Target Compound : The methyl group in Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- may moderately increase basicity compared to unsubstituted piperazines, though its bulky oxazole substituent could limit solubility.
Antimalarial and Antifungal Piperazines
Antimalarials (Oxazolinone-Piperazine Derivatives)
- Active Compounds: Para-substitutions on the 5-phenyl group (e.g., 4-methoxycinnamoyl) in oxazolinone-piperazine hybrids confer activity against Plasmodium berghei .
- Target Compound Relevance : The 4,5-diphenyloxazole group may mimic the aromatic stacking interactions seen in these antimalarials.
Antifungal Piperazines
Data Tables: Comparative Analysis
Table 2. Physicochemical Properties
*Predicted based on methyl substitution increasing basicity relative to unsubstituted piperazines.
Biological Activity
Piperazine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- has been the subject of various studies exploring its pharmacological potential.
Chemical Structure and Properties
The chemical formula for Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- is . This compound features a piperazine ring substituted with a 4,5-diphenyl-2-oxazolyl group, which is crucial for its biological activity.
Antimicrobial Activity
Studies have shown that piperazine derivatives possess antimicrobial properties. For instance, certain piperazine compounds have been evaluated against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values indicate their effectiveness:
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Piperazine Derivative A | E. coli | 50 | |
| Piperazine Derivative B | S. aureus | 100 | |
| Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- | C. albicans | 25 |
This table summarizes findings from various studies indicating that some derivatives exhibit significant antimicrobial activity, particularly against Candida species.
Neuropharmacological Effects
Piperazine compounds have also been investigated for their neuropharmacological effects. Research indicates that they can inhibit human acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The inhibition of AChE by piperazine derivatives can lead to potential therapeutic applications in treating cognitive disorders:
| Compound | AChE Inhibition (%) at 10 μM |
|---|---|
| Piperazine Derivative C | 70 |
| Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl- | 85 |
This data suggests that the compound exhibits promising AChE inhibitory activity, making it a candidate for further development in neuropharmacology .
Case Studies
Several case studies highlight the biological activities of piperazine derivatives:
- Study on Antimicrobial Effects :
- Neuroprotective Effects :
- Antiviral Activity :
Structure-Activity Relationship (SAR)
The biological activity of piperazine compounds is often influenced by their structural features. Key findings from SAR studies include:
- Substituents on the Piperazine Ring : Modifications at specific positions on the piperazine ring can enhance antibacterial and antiviral activities.
- Oxazole Moiety : The presence of the oxazole group is critical for maintaining biological activity, particularly in inhibiting microbial growth and AChE .
Q & A
Basic Synthesis
Q: What are the established synthetic routes for Piperazine, 1-((4,5-diphenyl-2-oxazolyl)methyl)-4-methyl-, and what key reaction conditions are critical for successful synthesis? A: The compound is synthesized via cyclization reactions using precursors such as substituted hydrazides or oxazoline intermediates. For example, cyclization of hydrazide derivatives with phosphorus oxychloride (POCl₃) at 120°C is a common method to form the oxazole ring . Key conditions include inert atmosphere (N₂), reflux in solvents like dioxane or dimethylformamide (DMF), and stoichiometric control of nucleophilic agents like hydrazine hydrate . Optimizing reaction time (6–8 hours) and molar ratios of reactants (1:1.5 for amine coupling) improves yields up to 85% .
Characterization Techniques
Q: Which spectroscopic and chromatographic methods are most reliable for structural confirmation of this piperazine derivative? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the piperazine and oxazole rings. Infrared (IR) spectroscopy identifies functional groups like C=N (oxazole) and C-O bonds. High-resolution mass spectrometry (HR-MS) validates molecular weight (C₂₁H₂₄N₂O₃, 352.43 g/mol) . Liquid chromatography-mass spectrometry (LC-MS) with columns like Ascentis® Express C18 (15 cm × 4.6 mm) ensures purity (>98%) .
Advanced Synthetic Optimization
Q: How can reaction parameters be modified to enhance synthetic efficiency and yield? A: Yield optimization involves:
- Catalyst selection : Potassium hydride (KH) in DMF accelerates nucleophilic substitution .
- Temperature control : Reflux at 120°C ensures complete cyclization without side-product formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane eluent) isolates the product from byproducts .
Biological Activity Evaluation
Q: What in vitro and in vivo models are suitable for evaluating neuropharmacological activity? A:
- In vitro : Receptor-binding assays (e.g., dopamine D₂ or serotonin 5-HT₁A receptors) using radioligands like [³H]raclopride .
- In vivo : Tail suspension test (TST) and forced swim test (FST) for antidepressant activity; elevated plus maze (EPM) for anti-anxiety effects .
- Dosage : Studies use 10–50 mg/kg doses in rodent models, with comparative controls like L-745,870 (a dopamine antagonist) .
Data Contradiction Analysis
Q: How should researchers address discrepancies in reported biological activities across studies? A: Contradictions often arise from:
- Assay variability : Differences in cell lines (e.g., HEK-293 vs. CHO-K1) or receptor isoforms .
- Dosage regimes : Suboptimal concentrations may fail to saturate targets .
- Structural analogs : Subtle substituent changes (e.g., nitro vs. trifluoromethyl groups) alter pharmacokinetics .
- Resolution : Meta-analysis of IC₅₀ values and standardized assay protocols reduce variability .
Safety and Handling Protocols
Q: What safety measures are essential for laboratory handling of this compound? A:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Structure-Activity Relationship (SAR) Studies
Q: How does the oxazole ring and piperazine substitution influence biological activity? A:
- Oxazole ring : The 4,5-diphenyl groups enhance lipophilicity, improving blood-brain barrier (BBB) penetration .
- Piperazine substitution : The 4-methyl group reduces metabolic degradation, prolonging half-life .
- Analog design : Adding electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increases affinity for serotonin receptors .
Computational Modeling Applications
Q: Which computational tools predict binding modes and pharmacokinetic properties? A:
- Docking software : AutoDock Vina or Schrödinger Suite models interactions with targets like dopamine receptors .
- ADMET prediction : SwissADME estimates parameters like LogP (3.2), TPSA (45.8 Ų), and GI absorption (high) .
- Quantum mechanics : DFT calculations (B3LYP/6-31G*) optimize geometry and electronic properties .
Stability and Degradation Analysis
Q: What factors contribute to the compound’s stability under experimental conditions? A:
- pH sensitivity : Stable in neutral buffers (pH 6–8); degrades in acidic/alkaline conditions via hydrolysis of the oxazole ring .
- Light exposure : UV light induces photodegradation; store in amber glass .
- Thermal stability : Decomposes above 200°C; differential scanning calorimetry (DSC) confirms melting point (166–167°C) .
Mechanistic Studies
Q: How can researchers elucidate the mechanism of action for this compound? A:
- Receptor profiling : Radioligand displacement assays quantify affinity for monoamine transporters .
- Signal transduction : cAMP or calcium flux assays measure downstream effects post-receptor binding .
- Gene expression : qPCR or RNA-seq identifies upregulated/downregulated pathways (e.g., BDNF for neurogenesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
